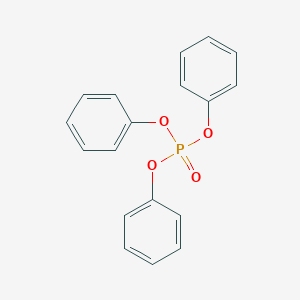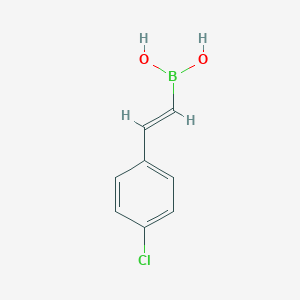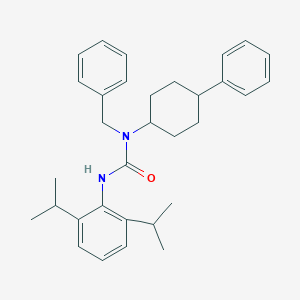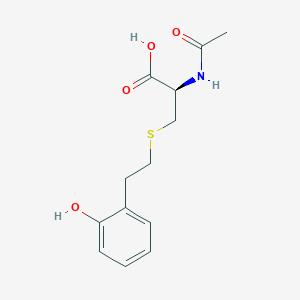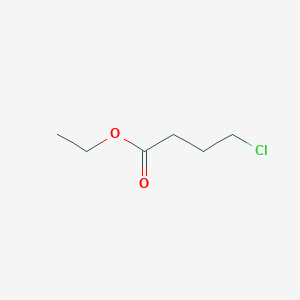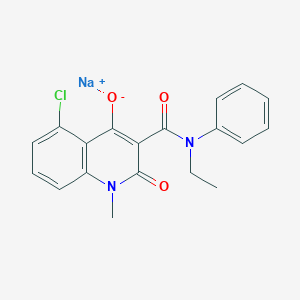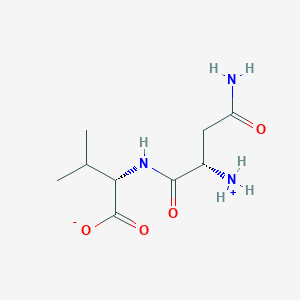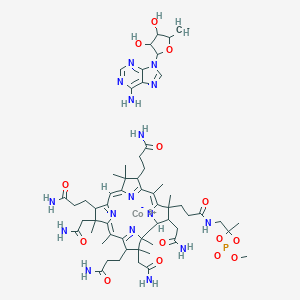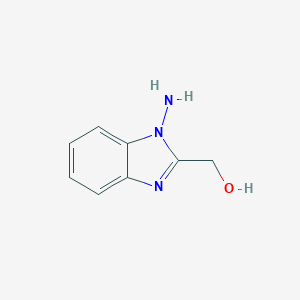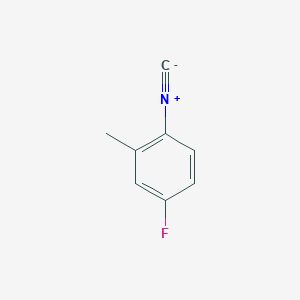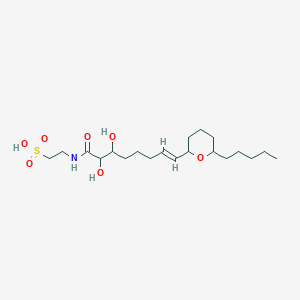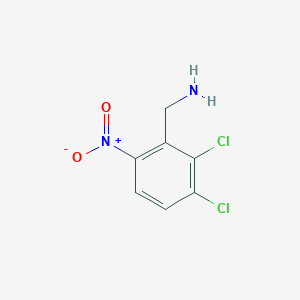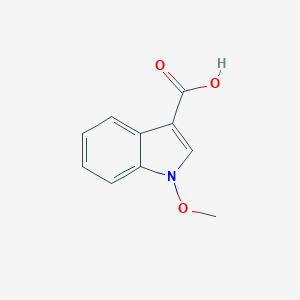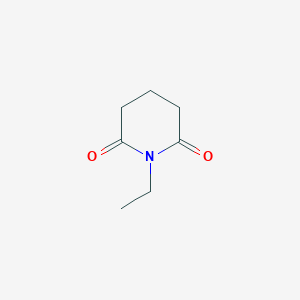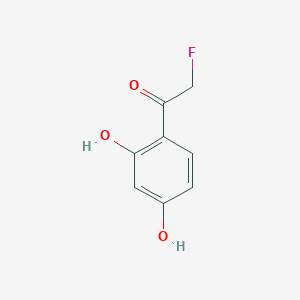
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone, also known as DFE, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a derivative of natural compound curcumin, which is found in turmeric, and has been shown to have anti-inflammatory and anti-cancer properties. In
Mecanismo De Acción
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2). 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has been shown to have anti-viral properties by inhibiting the replication of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone is also relatively stable and has a long shelf life. However, there are some limitations to using 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone in lab experiments. It has low solubility in water, which can limit its bioavailability. Additionally, 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone can have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone research. One direction is to explore its potential as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a cancer treatment, either as a single agent or in combination with other therapies. Additionally, there is a need for further research to elucidate the precise mechanisms of action of 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone and to explore its potential for other applications, such as anti-viral therapy.
Conclusion:
In conclusion, 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone is synthesized by reacting curcumin with ethyl fluoroacetate and has several advantages for lab experiments. However, there are some limitations to using 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone in lab experiments, such as low solubility in water and off-target effects. There are several future directions for 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone research, including exploring its potential as a therapeutic agent for inflammatory diseases and cancer, and investigating its precise mechanisms of action.
Métodos De Síntesis
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone can be synthesized by reacting curcumin with ethyl fluoroacetate in the presence of potassium carbonate and dimethylformamide. The reaction occurs at room temperature and yields a high percentage of 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone. This synthesis method is simple, efficient, and cost-effective, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has been tested in various in vitro and in vivo models, including cancer cell lines, animal models of cancer, and human clinical trials.
Propiedades
Número CAS |
147220-82-4 |
|---|---|
Nombre del producto |
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone |
Fórmula molecular |
C8H7FO3 |
Peso molecular |
170.14 g/mol |
Nombre IUPAC |
1-(2,4-dihydroxyphenyl)-2-fluoroethanone |
InChI |
InChI=1S/C8H7FO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,10-11H,4H2 |
Clave InChI |
QLSKYHNQQWZTLN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)O)C(=O)CF |
SMILES canónico |
C1=CC(=C(C=C1O)O)C(=O)CF |
Sinónimos |
Ethanone, 1-(2,4-dihydroxyphenyl)-2-fluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



